molecular formula C22H27N3O2 B11376436 N-({1-[3-(2,3-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide

N-({1-[3-(2,3-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide

Cat. No.: B11376436
M. Wt: 365.5 g/mol
InChI Key: NQKIYCZKSMLPKQ-UHFFFAOYSA-N
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Description

N-({1-[3-(2,3-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE is a complex organic compound that features a benzodiazole core linked to a dimethylphenoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[3-(2,3-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of ortho-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Dimethylphenoxypropyl Group: This step involves the reaction of the benzodiazole core with 3-(2,3-dimethylphenoxy)propyl bromide in the presence of a base such as potassium carbonate.

    N-Methylation: The final step involves the methylation of the amide nitrogen using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({1-[3-(2,3-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole core or the dimethylphenoxypropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzodiazole derivatives.

Scientific Research Applications

N-({1-[3-(2,3-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.

    Pharmacology: Studies on its interaction with biological targets can provide insights into its potential therapeutic effects.

    Materials Science: It can be used in the development of new materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-({1-[3-(2,3-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The benzodiazole core can bind to these targets, modulating their activity and leading to various biological effects. The dimethylphenoxypropyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-({1-[2-(2,3-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE
  • N-(3-{1-[4-(2,3-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-3,4,5-TRIMETHOXYBENZAMIDE

Uniqueness

N-({1-[3-(2,3-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodiazole core with a dimethylphenoxypropyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

N-[[1-[3-(2,3-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide

InChI

InChI=1S/C22H27N3O2/c1-16-9-7-12-21(17(16)2)27-14-8-13-25-20-11-6-5-10-19(20)23-22(25)15-24(4)18(3)26/h5-7,9-12H,8,13-15H2,1-4H3

InChI Key

NQKIYCZKSMLPKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C)C

Origin of Product

United States

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